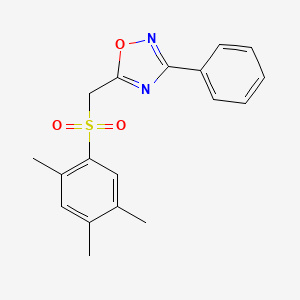

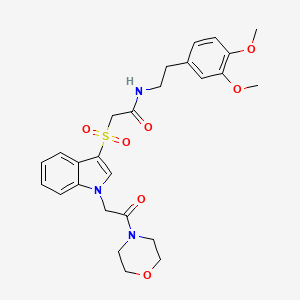

![molecular formula C16H28N4O3 B2386506 tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate CAS No. 1909310-15-1](/img/structure/B2386506.png)

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H28N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)20-13-4-7-17-10-12(13)18-14(20)21/h11-13,17H,4-10H2,1-3H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data.Scientific Research Applications

Synthesis and Characterization

Intermediate for Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The compound was characterized by MS and 1H NMR spectrum, with a total yield of 49.9% (Kong et al., 2016).

Synthesis for Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was identified as a crucial intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method was established, demonstrating its relevance in the synthesis of PI3K/AKT/mTOR pathway inhibitors, highlighting the compound's utility in ongoing antitumor drug development (Zhang et al., 2018).

Catalysis and Chemical Transformations : Research into imidazolidine-4-one Cu-complexes for catalyzing asymmetric Henry reactions of aldehydes with nitromethane demonstrated high enantiomeric excesses, showcasing these compounds' effectiveness as catalysts in synthetic chemistry, leading to the synthesis of key intermediates for medical drugs like Salmeterol (Drabina et al., 2015).

Structural Studies and Material Properties : The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, revealing insights into the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring. This detailed structural analysis contributes to the understanding of such compounds' chemical properties and potential applications in material science and pharmaceuticals (Moriguchi et al., 2014).

properties

IUPAC Name |

tert-butyl 4-(2-oxo-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)20-13-4-7-17-10-12(13)18-14(20)21/h11-13,17H,4-10H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSHGGBDWCHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCNCC3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

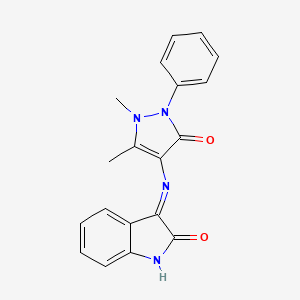

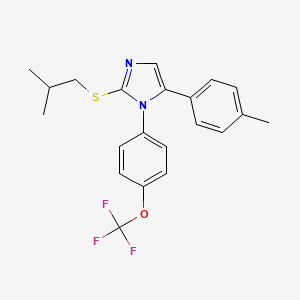

![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)

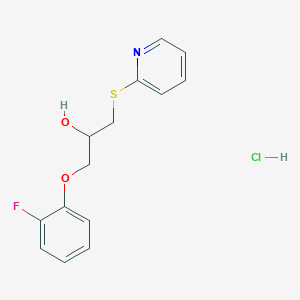

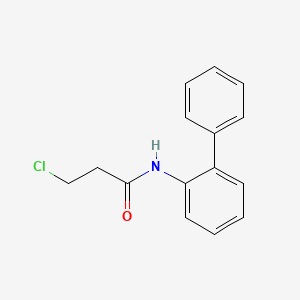

![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

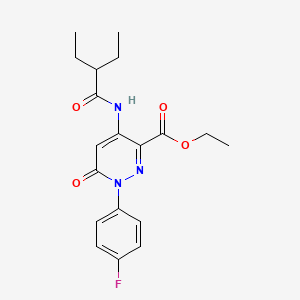

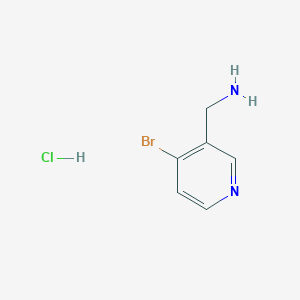

![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)

![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)